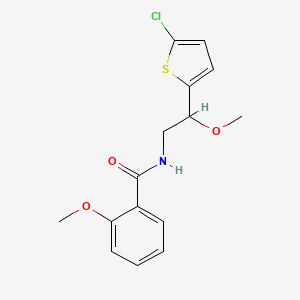

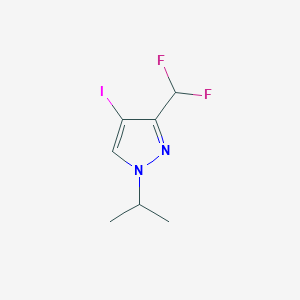

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzamide” seems to be a complex organic molecule. It appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “5-chlorothiophen-2-yl” part indicates the presence of a chlorine atom on the thiophene ring . The “methoxyethyl” and “methoxybenzamide” parts suggest the presence of methoxy (-OCH3) groups and a benzamide moiety .

Physical And Chemical Properties Analysis

The related compound “5-Chlorothiophen-2-yl)methanamine” has a molecular weight of 147.63, and it’s recommended to be stored in a dark place, under -20C . Another related compound, “2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE”, has a molecular weight of 198.113 Da .

Wissenschaftliche Forschungsanwendungen

Novel 4-Thiazolidinone Derivatives as Benzodiazepine Receptor Agonists

A study discussed the design, synthesis, and biological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents. These compounds, including N-substituted phenyl-4-oxothiazolidin-3-yl derivatives, showed considerable anticonvulsant activity in tests and were evaluated for their pharmacological effects related to benzodiazepine receptors, indicating a significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Corrosion Inhibition in Carbon Steel

Research on methoxy-substituted phenylthienylbenzamidine derivatives, including their application as corrosion inhibitors for carbon steel in hydrochloric acid medium, was presented. These compounds demonstrated effective corrosion inhibition, with efficiency improving at higher concentrations. The adsorption of these derivatives on steel surfaces was found to follow Langmuir adsorption isotherm (Fouda et al., 2020).

Molecular Structure and Intermolecular Interactions

A study on N-3-hydroxyphenyl-4-methoxybenzamide showcased its molecular structure through X-ray diffraction and DFT calculations. The research highlighted the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing the minor effects on bond lengths and angles but significant impacts on dihedral angles and aromatic ring conformation (Karabulut et al., 2014).

Structural Configurations and Spectroscopic Analysis

Another investigation focused on the absolute configuration of certain 5-chloro-2-methoxy-N-phenylbenzamide derivatives. The study employed NMR and X-ray diffraction to elucidate the structural configurations and explored the effects of substituents on molecular properties, demonstrating the potential medicinal applications through dipole moment estimations (Galal et al., 2018).

Synthesis and Antimicrobial Activity

Research on the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating thiazole ring was reported. These N-substituted benzamide compounds exhibited notable antibacterial and antifungal activities, suggesting their therapeutic potential against microbial diseases (Desai et al., 2013).

Rhodium-Catalyzed Annulations

A study on Rh(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation was presented. This research highlights a novel approach to synthesizing complex molecules, underscoring the role of acid-controlled conditions in promoting chemodivergent cyclizations (Xu et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c1-19-11-6-4-3-5-10(11)15(18)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUFZIURWFQSQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)

![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)

![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)

![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)

![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)

![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2877428.png)